4-(5-Ethylpyrimidin-2-yl)benzonitrile
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Overview
Description
4-(5-Ethylpyrimidin-2-yl)benzonitrile is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 5-position and a benzonitrile group at the 4-position. Pyrimidine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethylpyrimidin-2-yl)benzonitrile typically involves the reaction of 5-ethylpyrimidine with benzonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the 5-ethylpyrimidine, followed by the addition of benzonitrile. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethylpyrimidin-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the benzonitrile group.
Scientific Research Applications
4-(5-Ethylpyrimidin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(5-Ethylpyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Pentylpyrimidin-2-yl)benzonitrile
- 4-(5-Octylpyrimidin-2-yl)benzonitrile
- 4-(5-Methylpyrimidin-2-yl)benzonitrile
Uniqueness
4-(5-Ethylpyrimidin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
4-(5-ethylpyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H11N3/c1-2-10-8-15-13(16-9-10)12-5-3-11(7-14)4-6-12/h3-6,8-9H,2H2,1H3 |
InChI Key |
NPDAPMMGPACKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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